Yttrium trihydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

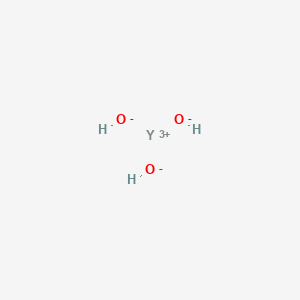

Yttrium trihydroxide, with the chemical formula Y(OH)₃, is an inorganic compound that appears as a white solid. It is an alkali and is known for its reactivity with acids. This compound is a significant compound in various scientific and industrial applications due to its unique chemical properties and versatility.

Mechanism of Action

Target of Action

Yttrium trihydroxide, also known as Yttrium hydroxide, is an inorganic compound and an alkali with the chemical formula Y(OH)3 . It has been found to interact with biomolecules, particularly proteins and dna .

Mode of Action

This compound can interact with its targets through its Y3+ ions. These ions have a great affinity to many metal-sites of bio-macromolecules, and may thereby disturb the functions of metal-biomolecules complexes . For instance, Y3+ ions could interact preferably with solvent-exposed negatively charged side chains (Asp, Glu) on the protein surface, and thereby modulate the surface charge distribution .

Biochemical Pathways

It has been found that this compound can affect calcium concentrations in liver, spleen, and lungs .

Pharmacokinetics

It has been found that most of the yttrium administered was distributed into liver, bone, and spleen . Yttrium disappeared from the blood within 1 day but was retained in the organs for a long time .

Result of Action

It has been found that this compound can cause acute hepatic injury and transient increase of plasma calcium . It has also been found to affect the distribution of calcium in various organs .

Biochemical Analysis

Cellular Effects

Yttrium compounds, including Yttrium Trihydroxide, have been shown to have effects on various types of cells. For instance, Yttrium compounds have been found to induce oxidative stress and cellular damage in peripheral blood . Additionally, Yttrium Oxide nanoparticles have shown cytotoxic effects against certain cancer cells

Molecular Mechanism

While it is known that this compound can react with acids

Temporal Effects in Laboratory Settings

One study has shown that hydrogen does not redistribute significantly below temperatures of 800°C in yttrium hydride

Dosage Effects in Animal Models

Studies on other Yttrium compounds have shown that high doses can induce oxidative stress and cellular damage

Metabolic Pathways

While Yttrium is not an essential element for organisms and its bioavailability is very low

Subcellular Localization

One study has shown that colloidal yttrium-containing material was taken up by phagocytic cells in the liver and spleen

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium trihydroxide can be synthesized through the reaction of yttrium nitrate with sodium hydroxide in an aqueous solution. The reaction is as follows: [ \text{Y(NO}_3\text{)}_3 + 3 \text{NaOH} \rightarrow \text{Y(OH)}_3 \downarrow + 3 \text{NaNO}_3 ] This reaction yields this compound as a white gelatinous precipitate, which can be dried to obtain a white powder .

Industrial Production Methods: In industrial settings, this compound is often produced using similar precipitation methods. The process involves the controlled addition of sodium hydroxide to a solution of yttrium nitrate, followed by filtration, washing, and drying of the precipitate to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Yttrium trihydroxide undergoes several types of chemical reactions, including:

Reaction with Acids: As an alkali, this compound reacts readily with acids to form yttrium salts and water. For example: [ \text{Y(OH)}_3 + 3 \text{HNO}_3 \rightarrow \text{Y(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ] [ 2 \text{Y(OH)}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Y}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} ]

Decomposition: When heated, this compound decomposes to form yttrium oxide and water: [ 2 \text{Y(OH)}_3 \rightarrow \text{Y}_2\text{O}_3 + 3 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Acids: Nitric acid and sulfuric acid are commonly used to react with this compound.

Heat: Decomposition requires heating the compound to high temperatures.

Major Products:

Yttrium Nitrate: Formed when reacting with nitric acid.

Yttrium Sulfate: Formed when reacting with sulfuric acid.

Yttrium Oxide: Formed upon decomposition by heating.

Scientific Research Applications

Yttrium trihydroxide has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Scandium(III) Hydroxide: Similar in chemical properties and reactivity, but scandium is less commonly used in industrial applications.

Lutetium(III) Hydroxide: Shares similar reactivity with acids and decomposition behavior, but lutetium is more expensive and less abundant.

Uniqueness of Yttrium Trihydroxide: this compound is unique due to its balance of availability, cost, and versatility in applications. It is more abundant and cost-effective compared to lutetium compounds and has broader industrial applications than scandium compounds .

Biological Activity

Yttrium trihydroxide (Y(OH)₃) is a compound of yttrium that has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective effects, as well as its potential applications in tissue engineering.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it can suppress the growth of both gram-positive and gram-negative bacteria. The mechanism of action involves the penetration of yttrium hydroxide nanoparticles into bacterial cells, leading to the generation of reactive oxygen species (ROS), which ultimately results in bacterial cell death.

Table 1: Antibacterial Efficacy of this compound Nanoparticles

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 11 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

| Staphylococcus aureus | 13 µg/mL |

| Salmonella marcens | 13 µg/mL |

The above table summarizes the effective concentrations required to inhibit the growth of various bacterial strains using this compound nanoparticles, showcasing its potential as an antibacterial agent .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that when synthesized with plant extracts, it exhibits selective toxicity towards cancer cells while sparing normal cells. For example, in experiments involving kidney cancer cell lines such as Madin-Darby Canine Kidney (MDCK) and Caki-2, this compound demonstrated a flake-like morphology with a size of approximately 11 nm, which correlated with its cytotoxic effects on cancer cells at higher concentrations without affecting normal cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a controlled study, this compound nanoparticles were administered to MDCK and Caki-2 cell lines. The results indicated:

- Caki-2 Cells : Significant reduction in cell viability at concentrations above 50 µg/mL.

- MDCK Cells : Minimal toxicity observed even at high concentrations.

These findings suggest that this compound could be utilized as a targeted therapeutic agent in cancer treatment protocols .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound nanoparticles. In animal models, administration of these nanoparticles was associated with reduced oxidative stress markers and inflammation in brain tissues. The compound appears to mitigate damage induced by other nanoparticles such as calcium hydroxide (Ca(OH)₂) and calcium titanate (CaTiO₃), which are known to generate ROS and cause genomic DNA damage.

Table 2: Neuroprotective Effects of this compound

| Treatment Group | Genomic DNA Damage (%) | Mitochondrial Membrane Integrity (%) |

|---|---|---|

| Control Group | 5 | 90 |

| Ca(OH)₂ Alone | 45 | 40 |

| CaTiO₃ Alone | 30 | 60 |

| Y(OH)₃ Alone | 6 | 88 |

| Y(OH)₃ + Ca(OH)₂ + CaTiO₃ Combined | 10 | 85 |

The data indicates that this compound not only protects against ROS-induced damage but also helps maintain mitochondrial integrity when co-administered with harmful nanoparticles .

4. Applications in Tissue Engineering

This compound has shown promise in tissue engineering applications. When incorporated into polymer scaffolds, it enhances cell proliferation and exhibits angiogenic properties. This is particularly beneficial for applications requiring improved vascularization and cellular integration in engineered tissues.

Summary of Findings

- Cell Proliferation : Enhanced when Y(OH)₃ is embedded in polycaprolactone (PCL) scaffolds.

- Angiogenesis : Promotes blood vessel formation, crucial for tissue regeneration.

Properties

CAS No. |

16469-22-0 |

|---|---|

Molecular Formula |

H6O3Y |

Molecular Weight |

142.952 g/mol |

IUPAC Name |

yttrium;trihydrate |

InChI |

InChI=1S/3H2O.Y/h3*1H2; |

InChI Key |

GFDKELMFCRQUSG-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[OH-].[Y+3] |

Canonical SMILES |

O.O.O.[Y] |

Key on ui other cas no. |

16469-22-0 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.